1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidinone ring, a phenyl group, and a tetrahydropyran moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound acts as an antimicrotubule agent . It interacts with its targets by docking to the colchicine-binding site (C-BS) on the microtubules . This interaction leads to the depolymerization of microtubules, disrupting their normal function .
Biochemical Pathways
The disruption of microtubule function affects several cellular pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means it can inhibit the growth of these cells. Moreover, it shows weak or no toxicity toward chick embryos, suggesting a degree of selectivity in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multi-step organic reactions. One common method involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
- 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
Compared to similar compounds, 1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea exhibits unique properties due to the presence of the urea moiety. This functional group can form strong hydrogen bonds, enhancing the compound’s stability and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSMKGBJVCGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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